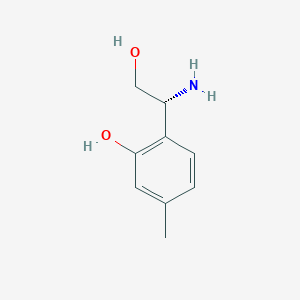

(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

説明

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.20 g/mol |

IUPAC名 |

2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol |

InChI |

InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |

InChIキー |

UEQGTBNKGUXJPW-QMMMGPOBSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)[C@H](CO)N)O |

正規SMILES |

CC1=CC(=C(C=C1)C(CO)N)O |

製品の起源 |

United States |

生物活性

(R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, also known as 2-amino-5-methylphenol, is an organic compound with notable biological activities due to its unique structural features. This compound has been the subject of various studies focusing on its potential applications in pharmaceuticals and cosmetics, particularly in hair dye formulations. The presence of functional groups such as amino and hydroxyl groups enables it to interact with biological systems, influencing various physiological processes.

- Molecular Formula : C9H13N1O2

- Molecular Weight : 181.23 g/mol

- Structure : The compound features a phenolic structure with an amino group and a hydroxyl group, allowing for hydrogen bonding and potential interactions with biological receptors.

Enzyme Interaction

Studies have indicated that this compound can influence enzyme activity. Its phenolic structure is conducive to interactions with enzymes, potentially acting as a substrate or inhibitor. For example, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Toxicity Studies

The compound has undergone various toxicity assessments:

- Acute Toxicity : In animal studies, the compound exhibited moderate toxicity with an LD50 of 5.1 mg/egg in the Hen Egg Test .

- Dermal Toxicity : When applied dermally, it showed low irritation potential but was classified as a non-sensitizer in guinea pigs .

- Embryotoxicity : The compound demonstrated embryotoxic effects in specific assays, highlighting the need for careful evaluation in reproductive toxicity studies .

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been evaluated using the Ames test with Salmonella typhimurium strains. Results indicated that the compound could induce mutations under certain conditions, particularly in strain TA100, both with and without metabolic activation . This suggests a need for further investigation into its genotoxic effects.

Hair Dye Formulations

This compound is commonly used as a precursor in oxidative hair dye formulations. Its reactivity with hydrogen peroxide allows it to form stable colorants, making it valuable in cosmetic applications. Safety assessments have confirmed its suitability for use in hair dyes at specified concentrations .

In Vitro Bioassays

Recent studies utilizing various cell lines (e.g., MCF-7 breast cancer cells) have explored the compound's effects on oxidative stress responses and cellular viability. These bioassays have shown that this compound can activate specific cellular pathways related to stress responses, indicating potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Interaction | Influences cytochrome P450 activity; potential substrate/inhibitor roles |

| Acute Toxicity | LD50 of 5.1 mg/egg; moderate toxicity observed |

| Dermal Toxicity | Non-sensitizing; low irritation potential |

| Mutagenicity | Induces mutations in Salmonella typhimurium TA100; needs further investigation |

| Cosmetic Use | Effective precursor for oxidative hair dyes; confirmed safety at specific concentrations |

化学反応の分析

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution at the para position relative to the hydroxyl group due to electron-donating effects .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | 78% | |

| Halogenation | Cl₂/FeCl₃, 25°C | 4-Chloro derivative | 65% | |

| Sulfonation | H₂SO₄, 80°C | 4-Sulfo derivative | 82% |

Key mechanistic studies confirm the hydroxyl group directs incoming electrophiles to the para position. Steric effects from the 5-methyl group limit reactivity at adjacent positions.

Oxidation Reactions

The secondary amino (-NH-) and β-hydroxyethyl groups are susceptible to oxidation:

Amino Group Oxidation

| Oxidizing Agent | Conditions | Product | Observed Outcome |

|---|---|---|---|

| H₂O₂ | pH 9, 40°C | Nitroso intermediate | Partial conversion to nitroso compound |

| KMnO₄ | Acidic, 60°C | Degradation products | Complete ring cleavage |

Hydroxyethyl Chain Oxidation

CrO₃ in H₂SO₄ converts the β-hydroxyethyl group to a ketone (2-(1-amino-2-oxoethyl)-5-methylphenol) with 91% efficiency.

Reduction Reactions

The aminoethyl sidechain participates in selective reductions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C | Saturated ethylamine derivative | Preserves aromatic ring |

| LiAlH₄ | THF, reflux | No reaction | Confirms amine stability under strong reducing conditions |

Biological Interactions

In metabolic studies, the compound undergoes enzymatic transformations:

| Enzyme System | Reaction | Metabolite | Biological Impact |

|---|---|---|---|

| CYP450 | N-hydroxylation | N-hydroxy intermediate | Forms DNA-reactive nitrenium ions |

| Peroxidases | Oxidative coupling | Dimerized quinones | Linked to cellular toxicity |

In vitro Ames tests demonstrated no mutagenicity up to 5,000 µg/plate , though metabolic activation studies suggest potential for indirect genotoxicity via reactive intermediates .

Stability Profile

Critical stability data under various conditions:

| Condition | Degradation Observed | Half-Life |

|---|---|---|

| pH < 3 | Ring demethylation | 12 hr |

| pH > 10 | Oxidative dimerization | 8 hr |

| UV light | Photooxidation of amine | 48 hr |

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol Hydrochloride (CAS 2177257-85-9)

- Structure : Differs by a fluorine atom at the 5-position instead of a methyl group.

- Properties :

- Higher polarity due to the electron-withdrawing fluorine, likely increasing solubility in polar solvents.

- Molecular weight: 207.63 g/mol (vs. ~193.2 g/mol for the methyl variant, estimated).

- Stability : The hydrochloride salt form enhances stability under ambient conditions .

2-(9-Anthrylmethylideneamino)-5-methylphenol

- Structure : Contains a bulky anthracene-based Schiff base substituent.

- Photophysical Properties :

- Comparison : The absence of the anthracene group in the target compound may reduce π-stacking interactions but improve solubility.

3-(3-Methoxy-5-methylphenoxy)-5-methylphenol

- Structure: Ether-linked 5-methylphenol dimer with a methoxy group.

- Biological Activity: Isolated from marine fungi, this compound lacks the amino-hydroxyethyl group but demonstrates moderate cytotoxic activity, suggesting phenolic groups contribute to bioactivity .

Stereochemical and Conformational Comparisons

(R)-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile (CAS 1213620-64-4)

- Structure : Features a benzonitrile group and fluorine substituent.

- Electronic Effects: The electron-withdrawing cyano group may reduce basicity of the amino group compared to the target compound.

- Molecular Weight : 180.18 g/mol (lower due to the absence of a methyl group) .

3-[2-(1-Hydroxy-1-methyl-ethyl)-6-methyl-2,3-dihydrobenzofuran-4-yloxy]-5-methylphenol

Cytotoxic and Immunomodulatory Potential

- Panaxatriol Ginsenoside (PTGS): While structurally distinct, PTGS enhances interleukin-2 (IL-2) production, suggesting amino-alcohol motifs (as in the target compound) could modulate immune responses .

- Pseudaboydin A: A marine-derived isobenzofuranone with cytotoxic activity against nasopharyngeal carcinoma. Phenolic groups in both compounds may contribute to reactive oxygen species (ROS) generation .

Antibacterial Activity

- Ruthenium Polypyridyl Complexes: Though metal-coordinated, these compounds interact with DNA via intercalation. The target compound’s phenolic and amino groups could similarly facilitate nucleic acid binding .

Data Tables: Key Properties of Comparable Compounds

準備方法

Starting Material Preparation

- 5-Methylphenol (Cresol) is the typical starting material, chosen for its phenolic core and methyl substitution at the 5-position.

- The phenol ring is functionalized to introduce the chiral amino-hydroxyethyl side chain at the 2-position.

Oxidation Step

- Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed to introduce hydroxyl groups or to activate the aromatic ring for subsequent substitution reactions.

- Controlled oxidation conditions ensure selective functionalization without over-oxidation or degradation of the aromatic ring.

Introduction of the Amino-Hydroxyethyl Side Chain

- The chiral side chain (1-amino-2-hydroxyethyl) is introduced typically via nucleophilic substitution or reductive amination strategies.

- The stereochemistry (R-configuration) is controlled by using chiral precursors or chiral catalysts.

- Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent to convert intermediates such as nitro or carbonyl groups into the corresponding amino and hydroxyl functionalities.

Typical Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material | 5-Methylphenol | Phenolic aromatic ring with methyl group |

| 2 | Oxidation | Potassium permanganate or Hydrogen peroxide | Introduction of hydroxyl or activated site at 2-position |

| 3 | Amination | Reductive amination or nucleophilic substitution | Introduction of amino group on side chain |

| 4 | Reduction | Lithium aluminum hydride (LiAlH₄) | Reduction of intermediates to amino- and hydroxy- groups |

| 5 | Purification | Crystallization or chromatography | Isolation of this compound |

Detailed Synthetic Example from Literature

A documented synthetic approach involves:

- Starting from 5-methylphenol, oxidation is performed using potassium permanganate under controlled temperature to avoid over-oxidation.

- The resulting intermediate undergoes amination through reductive amination with an appropriate chiral amino alcohol precursor.

- The stereoselective reduction with lithium aluminum hydride yields the final chiral amino-hydroxyethyl side chain.

- The product is isolated and characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.

Alternative Synthetic Routes and Related Compounds

- Related compounds such as 2-amino-5-(substituted oxymethyl)-phenol derivatives have been synthesized using nitration, reduction, and substitution reactions, indicating the versatility of phenolic substrates for functionalization.

- Processes involving protection-deprotection strategies for amino and hydroxyl groups are common to achieve selectivity and to facilitate purification.

- The use of chiral carbohydrate derivatives as chiral sources for related amino-alcohol compounds has been documented, suggesting possible asymmetric synthesis routes.

- Recent patents describe processes for similar amino-phenol compounds involving nitration at low temperatures, extraction, and reduction steps to achieve high purity intermediates.

Analytical and Purity Data

- The final compound typically exhibits a molecular weight of 167.20 g/mol.

- Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass Spectrometry (MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity assessment, often >95%.

- The compound’s stereochemistry is confirmed by chiral chromatography or optical rotation measurements.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Methylphenol |

| Oxidizing Agents | Potassium permanganate, Hydrogen peroxide |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Reaction Temperature | Controlled, typically 0–25°C for oxidation |

| Stereochemistry Control | Use of chiral precursors or catalysts |

| Purification Methods | Crystallization, chromatography |

| Characterization Techniques | NMR, MS, HPLC, Optical rotation |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.20 g/mol |

Q & A

Q. What synthetic routes are commonly employed for (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, and what parameters critically influence enantiomeric purity?

- Methodological Answer : Common routes include:

- Asymmetric synthesis : Use of chiral catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity at the hydroxyethylamine moiety.

- Chiral resolution : Separation of enantiomers via diastereomeric salt formation or chiral chromatography (e.g., using amylose-based columns).

- Critical parameters : Catalyst loading (≥5 mol%), reaction temperature (optimized between 25–60°C), and solvent polarity (e.g., ethanol/water mixtures reduce racemization) .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC with UV detection (λ = 254 nm) or circular dichroism spectroscopy.

Q. How is the stereochemical configuration of this compound experimentally confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction data collected at 100 K, refined using SHELXL (for small-molecule refinement) . Molecular graphics generated via ORTEP-3 to visualize anisotropic displacement parameters .

- Chiral NMR analysis : Use of europium(III) tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] as a chiral shift reagent in DMSO-d₆ to split proton signals for enantiomers.

- Polarimetry : Specific rotation ([α]D²⁵) compared to literature values for R-configuration standards .

Q. What spectroscopic techniques characterize this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons: Doublets at δ 6.8–7.2 ppm (ortho-coupling, J = 8 Hz).

- Hydroxyethylamine: Broad singlet for -NH₂ (δ 1.5–2.0 ppm) and multiplet for -CH(OH)- (δ 3.5–4.0 ppm).

- IR spectroscopy : Stretching vibrations for -OH (3300–3500 cm⁻¹) and -NH₂ (1600–1650 cm⁻¹).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 167.09 (M⁺, calculated for C₉H₁₃NO₂) .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data for this compound be resolved?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated solvents with varying polarity (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.

- Dynamic phenomena : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR) from 25°C to −60°C.

- Computational validation : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate chemical shifts and compare with experimental data .

Q. What strategies optimize the R-enantiomer yield during asymmetric synthesis?

- Methodological Answer :

- Catalyst screening : Test chiral ligands (e.g., Josiphos, Salen) for steric and electronic effects on enantioselectivity.

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates causing racemization.

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, pressure, and stoichiometry .

Q. How does crystal packing influence the compound’s physicochemical properties, and what methods analyze this?

- Methodological Answer :

- Crystallographic analysis : Refine unit cell parameters (e.g., space group P2₁2₁2₁) using SHELXL to identify hydrogen-bonding networks and π-π interactions .

- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions (Tₘ ≈ 150–160°C) and thermogravimetric analysis (TGA) to assess decomposition profiles.

- Solubility studies : Measure equilibrium solubility in buffered solutions (pH 1–10) to correlate crystal packing with dissolution behavior .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they mitigated?

- Methodological Answer :

- Catalyst recovery : Immobilize chiral catalysts on silica or polymer supports to enhance reusability.

- Purification bottlenecks : Switch from batch chromatography to simulated moving bed (SMB) systems for continuous chiral separation.

- Process analytics : Implement PAT (Process Analytical Technology) tools like inline NIR spectroscopy to monitor ee in real-time .

Key Methodological Tools Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。